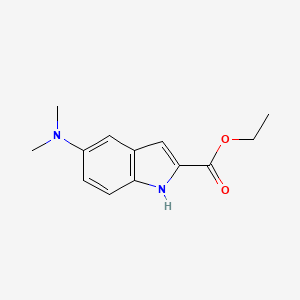
Carbamothioic acid, methyl-, S-(2-phenylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamothioic acid, methyl-, S-(2-phenylethyl) ester is an organic compound with the molecular formula C11H15NOS It is a derivative of carbamothioic acid, where the methyl group is esterified with a 2-phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, methyl-, S-(2-phenylethyl) ester typically involves the esterification of carbamothioic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and high-quality product.
化学反应分析
Types of Reactions
Carbamothioic acid, methyl-, S-(2-phenylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
科学研究应用
Carbamothioic acid, methyl-, S-(2-phenylethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals, including agrochemicals and materials science.
作用机制
The mechanism of action of carbamothioic acid, methyl-, S-(2-phenylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
- Carbamothioic acid, methyl-, S-methyl ester
- Carbamothioic acid, methyl-, S-butyl ester
Uniqueness
Carbamothioic acid, methyl-, S-(2-phenylethyl) ester is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and physical properties compared to its analogs
属性
CAS 编号 |
652154-33-1 |
|---|---|
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC 名称 |
S-(2-phenylethyl) N-methylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-11-10(12)13-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
InChI 键 |
SGGWUQHYFPEKGN-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)SCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
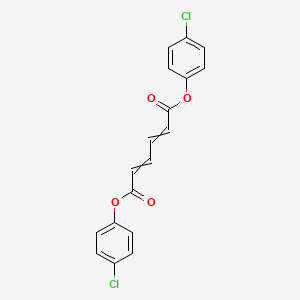
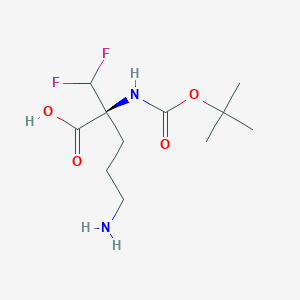
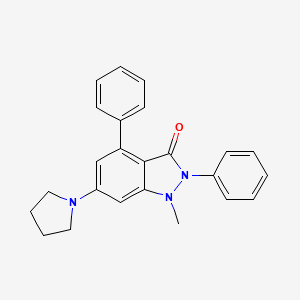
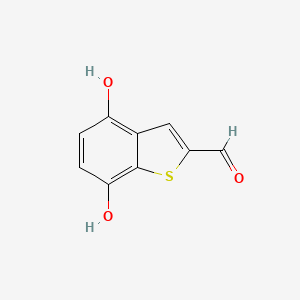
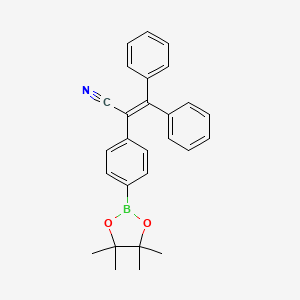
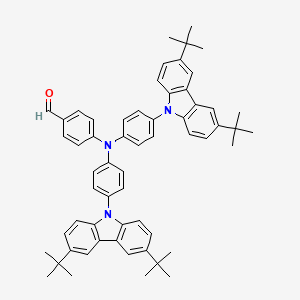

![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)

![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)
